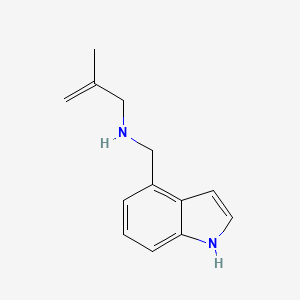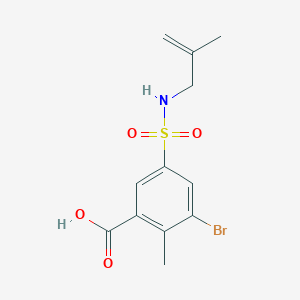
N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine, also known as Ro 64-6198, is a selective dopamine transporter (DAT) ligand. It is a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. Ro 64-6198 has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions.
作用機序
N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 acts as a selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine and other psychostimulants, which also inhibit DAT and increase dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 has been shown to increase dopamine levels in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine levels is associated with enhanced locomotor activity, reward-seeking behavior, and cognitive function. N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and norepinephrine systems.
実験室実験の利点と制限
One of the main advantages of N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 is its selectivity for DAT, which allows for the specific investigation of the dopamine transport system. N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 is also highly potent, which allows for the use of lower concentrations in experiments. However, one limitation of N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 is its short half-life, which requires frequent dosing in experiments.
将来の方向性
There are several future directions for the use of N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 in scientific research. One direction is the investigation of the role of dopamine in the development and progression of neurodegenerative diseases, such as Parkinson's disease. N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 could be used to study the effects of dopamine depletion on neuronal function and survival. Another direction is the investigation of the role of dopamine in the regulation of sleep and circadian rhythms. N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 could be used to study the effects of dopamine on sleep-wake cycles and the regulation of the biological clock. Finally, N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 could be used to investigate the potential therapeutic effects of targeting the dopamine transport system in the treatment of psychiatric and neurological disorders.
合成法
The synthesis of N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 involves the reaction of 4-ethylsulfonylphenylhydrazine with 2-methylpiperidin-3-one in the presence of acetic acid and acetic anhydride. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 has been extensively used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been used to study the dopamine transport system in the brain, which is involved in the regulation of mood, motivation, and reward. N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine 64-6198 has also been used to investigate the role of dopamine in drug addiction, depression, and other psychiatric disorders.
特性
IUPAC Name |
N-(4-ethylsulfonylphenyl)-2-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-19(17,18)13-8-6-12(7-9-13)16-14-5-4-10-15-11(14)2/h6-9,11,14-16H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEIDBZVVBYFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC2CCCNC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)



![N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide](/img/structure/B6645551.png)
